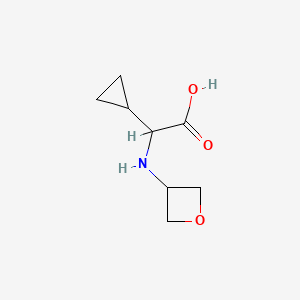
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is a synthetic organic compound characterized by the presence of a cyclopropyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a suitable precursor to form the oxetane ring, followed by the addition of the cyclopropyl group through a series of chemical reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s unique structural features make it useful in materials science and polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid involves its interaction with specific molecular targets. The oxetane ring and cyclopropyl group may play roles in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(Methoxycarbonylamino)-2-(oxetan-3-yl)acetic acid: This compound shares the oxetane ring but differs in the presence of a methoxycarbonylamino group instead of a cyclopropyl group.
2-(Oxetan-3-ylamino)acetic acid: Similar in structure but lacks the cyclopropyl group, making it less sterically hindered.
Uniqueness
2-Cyclopropyl-2-(oxetan-3-ylamino)acetic acid is unique due to the combination of the cyclopropyl group and oxetane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H13NO3 |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-cyclopropyl-2-(oxetan-3-ylamino)acetic acid |
InChI |
InChI=1S/C8H13NO3/c10-8(11)7(5-1-2-5)9-6-3-12-4-6/h5-7,9H,1-4H2,(H,10,11) |
InChI Key |
OSVCQIHILHCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)O)NC2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


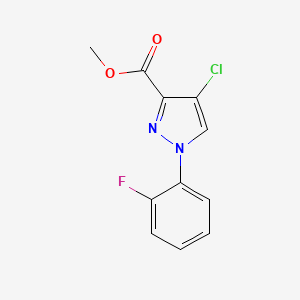
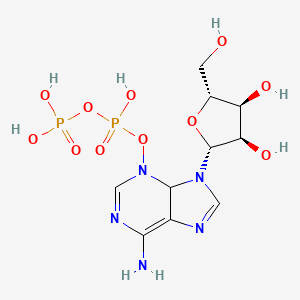
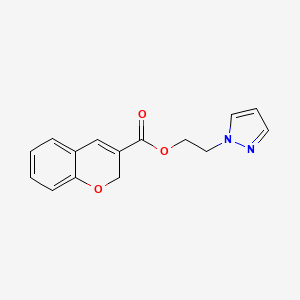
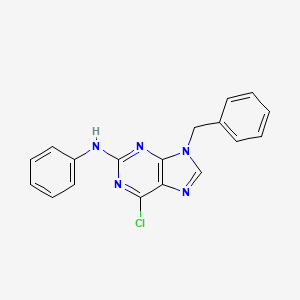
![3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)bicyclo[3.1.0]hexane](/img/structure/B12941195.png)
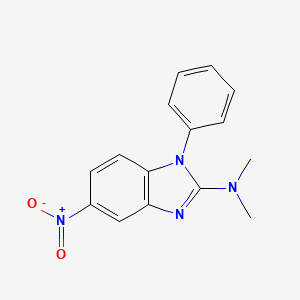
![5,7-Dichloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12941202.png)
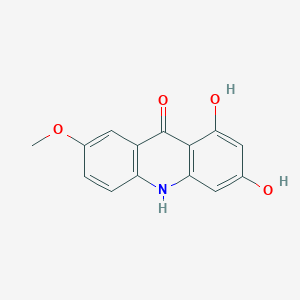
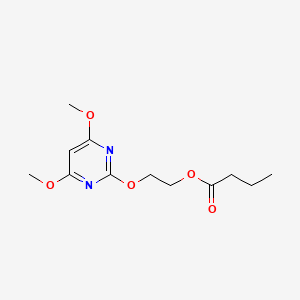
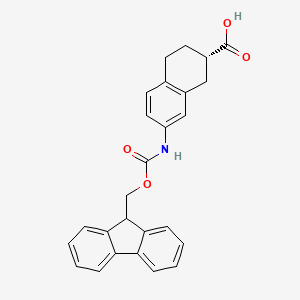
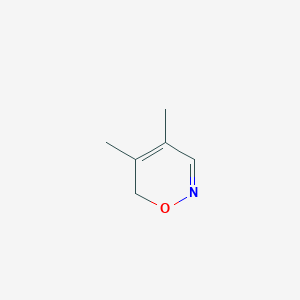
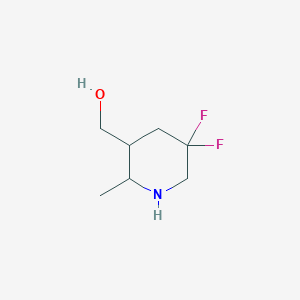
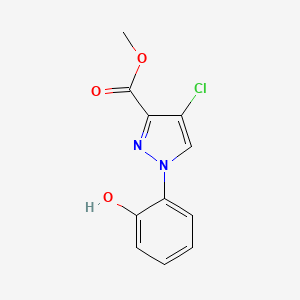
![6,9-Bis((2-(dimethylamino)ethyl)amino)benzo[g]phthalazine-5,10-dione](/img/structure/B12941258.png)
